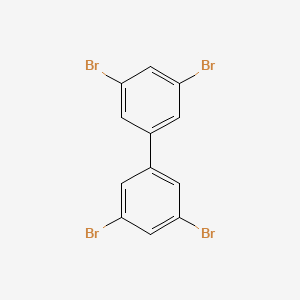

3,3',5,5'-Tetrabromo-1,1'-biphenyl

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dibromo-5-(3,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJXZYWFJAXIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075108 | |

| Record name | 1,1'-Biphenyl, 3,3',5,5'-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16400-50-3 | |

| Record name | 3,3',5,5'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,3',5,5'-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-Tetrabromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4R89X711 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Bromination Reactions for the Synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl

The introduction of four bromine atoms onto the biphenyl (B1667301) core at specific positions requires carefully controlled electrophilic aromatic substitution reactions. The production of this compound typically starts with a biphenyl backbone, where precise reaction parameters are essential to ensure symmetrical bromination and high yield. innospk.com

The direct bromination of biphenyl itself often leads to a mixture of isomers, with the para-positions (4 and 4') being the most activated. Therefore, the synthesis of the 3,3',5,5'-isomer generally involves the bromination of a pre-substituted biphenyl derivative where the desired positions are activated, or a multi-step process. One common strategy is the bromination of biphenyl in a solvent, with or without a catalyst, to control the extent and position of bromination. nih.gov For instance, the bromination of 2,2'-dihydroxybiphenyl has been studied, where initial partial bromination is followed by an in-situ generation of a more active brominating agent to complete the tetrabromination at the desired positions.

The choice of brominating agent and the reaction conditions are critical for selectively synthesizing polybrominated biphenyls. innospk.com Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and dibromoisocyanuric acid (DBI). nih.gov The reactivity of these agents can be modulated by the choice of solvent and the use of a catalyst.

For highly deactivated rings or to achieve exhaustive bromination, a Lewis acid catalyst such as iron (III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is often employed. nih.gov The temperature and reaction time are also crucial parameters that must be optimized to favor the formation of the desired 3,3',5,5'-tetrabromo isomer and minimize the production of other congeners. In some advanced methods, a weaker brominating agent is used initially, followed by the in-situ generation of a more potent agent like bromine chloride (BrCl) to drive the reaction to completion at lower temperatures, thereby enhancing selectivity and reducing byproducts.

Table 1: Comparison of Common Brominating Agents

| Brominating Agent | Formula | Typical Application | Characteristics |

|---|---|---|---|

| Bromine | Br₂ | General electrophilic aromatic bromination. | Liquid, corrosive, requires careful handling; reactivity can be enhanced with Lewis acids. |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Allylic and benzylic bromination, bromination of activated rings. | Solid, easier to handle than Br₂; often used for selective bromination. |

Coupling Reactions in the Synthesis of this compound and its Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the central bond of the biphenyl scaffold. These methods can be used to either construct the 3,3',5,5'-tetrabromobiphenyl molecule from simpler aromatic precursors or to use the tetrabromobiphenyl as a platform to build more complex structures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the synthesis of biphenyls due to their high efficiency and functional group tolerance. researchgate.netorganic-chemistry.org The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. organic-chemistry.orgharvard.edu In a potential synthesis of a derivative, 1,3,5-tribromobenzene (B165230) can undergo a Suzuki reaction with a suitable boronic acid to create a tri-substituted benzene (B151609) ring, which could then be coupled to form a biphenyl system. wikipedia.orgresearchgate.net This highlights the modularity of the approach, allowing for the construction of complex biaryls. mdpi.com The catalyst system, typically consisting of a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base, is crucial for the reaction's success. organic-chemistry.orgharvard.edu

Another relevant palladium-catalyzed method is the Heck reaction, which couples aromatic halides with alkenes and has been extended to biaryl synthesis. scielo.brresearchgate.net

An alternative to direct bromination of biphenyl is the construction of the target molecule from simpler, pre-brominated precursors. A prominent example of this strategy is the Ullmann coupling reaction. The classic Ullmann reaction involves the copper-catalyzed homocoupling of an aryl halide to form a symmetric biaryl. organic-chemistry.org This method is particularly well-suited for synthesizing this compound. The likely precursor for this synthesis would be 1,3,5-tribromobenzene, which would be dimerized in the presence of copper powder at elevated temperatures. operachem.com

Table 2: Key Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Catalyst | Reactants | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) complexes | Organohalide + Organoboron compound | Aryl-Aryl | Mild conditions, high functional group tolerance, widely applicable. organic-chemistry.orgharvard.edu |

| Ullmann Coupling | Copper | 2x Organohalide | Aryl-Aryl | Classic method for symmetric biaryls, often requires high temperatures. organic-chemistry.orgoperachem.com |

| Heck Reaction | Palladium(0) complexes | Organohalide + Alkene | Aryl-Vinyl (can be extended to Aryl-Aryl) | Versatile for C-C bond formation. scielo.br |

Derivatization and Functionalization of this compound

The four bromine atoms on the this compound ring are not merely structural components; they are active sites for further chemical modification. The carbon-bromine bond can be readily transformed into other functional groups, making this compound a valuable intermediate for synthesizing complex molecules. innospk.com

A key application is its use as a scaffold in the construction of advanced materials. For example, derivatives like [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde (B3067778) are used as linear linkers for creating Covalent Organic Frameworks (COFs). ossila.com These frameworks are porous crystalline polymers with applications in gas storage and catalysis. The synthesis of the tetracarbaldehyde from the tetrabromo-precursor would likely involve a halogen-metal exchange followed by reaction with an electrophilic formylating agent.

Furthermore, the bromine atoms can be replaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to attach a wide range of aryl, alkyl, or alkynyl groups. This functionalization allows for the precise tuning of the molecule's electronic and photophysical properties for applications in materials science and pharmaceuticals. innospk.comossila.com

Synthesis of Aminated Derivatives (e.g., 3,3',5,5'-Tetrabromo-[1,1'-biphenyl]-4,4'-diamine)

The introduction of amino groups onto the this compound core is a key transformation for producing functionalized molecules. The resulting diamine, 3,3',5,5'-Tetrabromo-[1,1'-biphenyl]-4,4'-diamine, is a notable derivative. sigmaaldrich.comsigmaaldrich.com The synthesis of such compounds typically involves a multi-step process, starting with the nitration of the parent biphenyl, followed by the reduction of the nitro groups to amines. An alternative modern approach is the use of palladium- or copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the direct formation of the C-N bond. These aminated derivatives serve as crucial monomers for the synthesis of high-performance polymers and as ligands in coordination chemistry.

Table 1: Properties of 3,3',5,5'-Tetrabromo-[1,1'-biphenyl]-4,4'-diamine

| Property | Value |

| Linear Formula | C₁₂H₈Br₄N₂ |

| CAS Number | 175278-23-4 |

| Molecular Weight | 500.82 g/mol |

| Data sourced from commercial suppliers. sigmaaldrich.com |

Creation of Biphenyl and Dibenzofuran (B1670420) Derivatives

The bromine atoms on this compound are excellent leaving groups for cross-coupling reactions, enabling the synthesis of more complex biphenyl structures. The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this context, allowing for the formation of new carbon-carbon bonds by reacting the tetrabromobiphenyl with various boronic acids. This method yields a diverse range of substituted biphenyl derivatives. nih.gov

Furthermore, this compound can serve as a precursor for dibenzofurans. nih.gov The synthesis of a dibenzofuran structure from a biphenyl typically requires the formation of an ether linkage between the two aromatic rings. This is often achieved through an intramolecular cyclization reaction, such as an Ullmann condensation, which may necessitate prior functionalization of the biphenyl, for instance, by introducing hydroxyl groups adjacent to the biphenyl linkage. Biphenyls and dibenzofurans are recognized as important structural motifs in phytoalexins, compounds that plants produce to defend against pathogens. nih.gov

Table 2: Common Reactions for Derivative Synthesis

| Reaction Type | Purpose | Reagents/Conditions |

| Suzuki-Miyaura Coupling | Forms new C-C bonds to create complex biphenyls. | Palladium catalyst, base, boronic acid. nih.gov |

| Intramolecular Cyclization | Forms a furan (B31954) ring to create dibenzofurans. | Often requires pre-functionalization (e.g., hydroxylation), may involve copper catalysis. |

Remote Site-Selective Dehalogenation and Organometallic Self-Assembly

The precise modification of this compound can be achieved through site-selective dehalogenation. This process allows for the removal of specific bromine atoms, yielding partially debrominated products that can be used in subsequent selective functionalization steps.

In the realm of materials science, polyhalogenated molecules like this compound are used in the bottom-up fabrication of nanomaterials through on-surface synthesis. When deposited on a catalytically active metal surface, such as silver (Ag) or gold (Au), the molecules can self-assemble into highly ordered two-dimensional networks. beilstein-archives.org This self-assembly is driven by intermolecular forces, primarily halogen bonding (Br···Br) and hydrogen bonding (Br···H). Upon heating, the catalytic surface can induce selective dehalogenation, leading to the formation of reactive radical species that subsequently form covalent bonds, creating robust organometallic or fully covalent nanostructures.

Reversibility of Carbon-Silver-Carbon Linkages in Organometallic Networks

Following the on-surface dehalogenation of aryl halides on a silver surface, organometallic intermediates characterized by carbon-silver-carbon (C-Ag-C) linkages can be formed. These linkages act as nodes, connecting the organic molecules into extended networks. The stability and reversibility of these bonds are critical factors that govern the structure and thermal evolution of the assembled network.

Research into organometallic systems has shown that metal-carbon bonds can exhibit reversibility. nih.gov In the context of on-surface synthesis, the C-Ag-C linkages are typically thermally labile. As the temperature is increased, these organometallic bonds can break, allowing for the diffusion and rearrangement of the molecular components before the irreversible formation of C-C bonds at higher temperatures. This reversibility provides a mechanism for error correction, enabling the system to anneal into a more thermodynamically stable and well-ordered final structure. This process is a key example of how controlling reaction pathways on a surface can lead to precisely engineered materials.

Continuous Flow Technology in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical compounds, including enhanced safety, improved reaction control, and greater scalability. springernature.comnih.gov This technology utilizes a system of pumps and reactors, such as heated coils or packed beds, to perform chemical reactions in a continuous stream.

The synthesis of this compound and its derivatives could benefit from this approach. For instance, bromination reactions can be highly exothermic and involve hazardous materials; a flow reactor allows for superior temperature control and minimizes the volume of hazardous material present at any given time. Furthermore, multi-step syntheses can be streamlined by linking multiple flow reactors in sequence, reducing manual handling and purification steps between reactions. uc.pt The adoption of continuous flow processes for producing specialty chemicals and materials like metal-organic frameworks is a growing trend, driven by the need for more efficient, safer, and greener chemical manufacturing. rsc.org

Table 3: Advantages of Continuous Flow Synthesis

| Feature | Description |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic events or hazardous reagents. |

| Precise Control | Superior control over reaction parameters like temperature, pressure, and residence time leads to higher selectivity and yield. |

| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. |

| Automation | Systems can be fully automated, improving reproducibility and reducing manual labor. |

Environmental Dynamics and Biogeochemical Cycling of Polybrominated Biphenyls Pbbs and Tetrabromobiphenyl Congeners

Environmental Persistence and Degradation Pathways

The persistence of PBBs in the environment is a key concern. cymitquimica.com Their chemical stability, which makes them effective flame retardants, also contributes to their longevity in various environmental compartments. cymitquimica.com However, they are subject to slow degradation through several pathways.

Photolytic Degradation and Debromination Processes

Photodegradation, or the breakdown of compounds by light, is considered a primary degradation pathway for PBBs in the environment. nih.gov This process often involves photolytic debromination, where bromine atoms are sequentially removed from the biphenyl (B1667301) structure. Studies have shown that the position of the bromine atoms influences the ease of their removal. For instance, the removal of ortho- and para-bromine atoms has been observed in the photolysis of hexabromobiphenyls, leading to the formation of lower brominated congeners, including tetrabromobiphenyls. nih.gov The process of debromination generally leads to products with decreased toxicity. nih.gov

The degradation of PBBs can be influenced by the number of bromine atoms, with debromination becoming more difficult as the number of bromine atoms increases due to higher electrophilicity and a more stable molecular structure. nih.gov The photolytic degradation of PBBs on soil surfaces can be significant, with studies on other brominated flame retardants showing that soil minerals can catalyze this process. e3s-conferences.org For example, the photodegradation of decabromodiphenyl ether (BDE-209) on clay minerals was found to be faster than on metal oxides. e3s-conferences.org

Oxidative Processes, Including Photohydroxylation

In addition to photolytic debromination, PBBs can undergo oxidative processes. In the environment and within living organisms, PBBs can be metabolically transformed into monohydroxylated PBBs (OH-PBBs). mdpi.comresearchgate.net These transformation products can also pose health risks. mdpi.com

Studies on a related compound, 3,3',5,5'-tetrabromobisphenol A (TBBPA), have shown that it is susceptible to photosensitized oxidation involving singlet molecular oxygen. nih.gov This process leads to the formation of various radical species, including the 2,6-dibromo-p-benzosemiquinone radical. nih.gov While this specific research is on TBBPA, it highlights a potential oxidative degradation pathway for brominated aromatic compounds in the presence of light and photosensitizers.

Degradation in Soil and Sediment Environments

The degradation of PBBs in soil and sediment is a slow process. Analysis of soil samples from a former PBB manufacturing site in Michigan indicated significant degradation of the PBB residue, with the highest concentration samples showing the greatest degree of degradation. nih.gov The degradation pattern observed suggested a photochemical decomposition mechanism, leading to the formation of pentabromobiphenyls and tetrabromobiphenyls. nih.gov

In paddy soils, the degradation of another brominated compound, TBBPA, was studied under sequential anoxic-oxic conditions. nih.gov Under anoxic (oxygen-deficient) conditions, TBBPA was debrominated to intermediates like tri-BBPA, di-BBPA, and mono-BBPA, and eventually to bisphenol A (BPA). nih.gov When conditions became oxic (oxygen-rich), the accumulated BPA degraded rapidly. nih.gov This suggests that the degradation pathways and rates can be highly dependent on the redox conditions of the soil environment. The degradation of these compounds is primarily a biologically mediated process. nih.gov

Transport and Partitioning in Environmental Compartments

The movement and distribution of PBBs in the environment are governed by their physical and chemical properties, particularly their low water solubility and high affinity for organic matter.

Adsorption to Soil and Sediment

Due to their hydrophobic nature, PBBs tend to adsorb strongly to soil and sediment particles. psecommunity.org The adsorption of the related compound TBBPA onto soils has been shown to be influenced by several factors, including soil pH, soil organic carbon (SOC) content, and the presence of clay minerals. nih.govresearchgate.net

The adsorption process can be complex, often involving an initial rapid adsorption phase followed by a slower phase. nih.gov The rapid phase is attributed to adsorption on the surface of mineral media and partitioning into soil organic matter, while the slow phase is due to gradual diffusion into the organic matter matrix and micropores of sediment. nih.gov The Freundlich and Langmuir models are often used to describe the isothermal adsorption behavior of such compounds. researchgate.netnih.gov

| Factor | Influence on Adsorption | Source |

| Soil pH | Adsorption is generally higher under acidic conditions and decreases as pH increases. | nih.gov |

| Soil Organic Carbon (SOC) | Higher SOC content generally leads to greater adsorption. | researchgate.net |

| Clay Minerals | Clay fractions contribute to the adsorption of these compounds. | nih.gov |

| Humic Acid | The effect can be complex; at low concentrations, it may increase adsorption, while at higher concentrations, it can decrease it. | nih.gov |

Partitioning between Particulate and Sediment Phases

The partitioning of PBBs between the water column and sediment is a critical process affecting their environmental fate and bioavailability. Due to their strong hydrophobicity, a significant fraction of PBBs in aquatic systems is expected to be associated with suspended particulate matter and bottom sediments. psecommunity.org

The distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc) are key parameters used to describe this partitioning. Studies on other hydrophobic organic compounds, such as neonicotinoid pesticides, have shown that factors like the amount of clay and organic matter in the soil significantly influence these coefficients. mdpi.com For instance, soils with higher clay content have been shown to have higher adsorption capacities for these compounds. mdpi.com The desorption of these compounds can be partially irreversible, indicating their persistence in the soil. mdpi.com

| Parameter | Description | Significance |

| Distribution Coefficient (Kd) | Ratio of the concentration of a compound in the solid phase (soil/sediment) to its concentration in the aqueous phase at equilibrium. | A higher Kd value indicates greater partitioning to the solid phase. |

| Organic Carbon-Normalized Distribution Coefficient (Koc) | Normalizes the distribution coefficient to the organic carbon content of the soil or sediment. | Provides a measure of the compound's intrinsic tendency to partition into organic matter. |

Volatilization from Aqueous Media

The volatilization of 3,3',5,5'-Tetrabromo-1,1'-biphenyl from aqueous media is a key process influencing its environmental distribution. The compound's vapor pressure is notably low at 2.67E-06 mmHg at 25°C, which suggests a minimal tendency to volatilize under standard conditions. innospk.com This characteristic is a direct consequence of its molecular structure and high molecular weight (469.79 g/mol ). innospk.comsigmaaldrich.com The presence of four bromine atoms on the biphenyl rings significantly increases the molecule's polarity and intermolecular forces, thereby reducing its volatility.

The Henry's Law constant is a critical parameter for assessing the partitioning of a chemical between water and air, and thus its potential for volatilization. For the related compound 3,3',4,5'-tetrabromo-1,1'-biphenyl, the predicted Henry's Law constant is approximately 1.38e-5 atm-m³/mol. epa.gov While this value is for a different isomer, it provides an indication of the general behavior of tetrabromobiphenyls. A low Henry's Law constant signifies a lower tendency for the compound to escape from water into the atmosphere.

The physical properties of this compound that influence its volatilization are summarized in the table below.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆Br₄ |

| Molecular Weight | 469.79 g/mol sigmaaldrich.com |

| Boiling Point | 401.8°C at 760 mmHg innospk.com |

| Vapor Pressure | 2.67E-06 mmHg at 25°C innospk.com |

| Water Solubility | Predicted to be very low |

| Log Kow (Octanol-Water Partition Coefficient) | Predicted to be high |

The high boiling point and low vapor pressure are indicative of the strong intermolecular forces that must be overcome for the compound to transition from the aqueous phase to the gas phase. innospk.com Consequently, volatilization of this compound from water bodies is expected to be a slow process, contributing to its persistence in aquatic environments.

Environmental Monitoring and Detection in Diverse Matrices

The detection and quantification of this compound in various environmental compartments are essential for understanding its fate and transport. Due to its persistent and bioaccumulative nature, this compound can be found in a range of matrices, from sediments to the atmosphere.

Studies have demonstrated the presence of polybrominated biphenyls (PBBs) in the environment, although specific data for the 3,3',5,5'-tetrabromo congener is often part of the broader analysis of PBB mixtures. For instance, research on polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants in the atmosphere of Beijing, China, revealed total PBDE concentrations ranging from 57 to 470 pg/m³. researchgate.net While not specific to this compound, this indicates the potential for atmospheric transport and deposition of brominated aromatic compounds. The study also highlighted that the concentrations of these pollutants were significantly influenced by the amount of total suspended particulate matter in the atmosphere, suggesting that these compounds are likely to be associated with airborne particles. researchgate.net

Tree bark has been utilized as a passive sampler for atmospheric PBBs and other persistent organic pollutants. researchgate.net This method allows for the assessment of regional distribution and long-term atmospheric deposition. The analysis of tree bark samples can provide valuable insights into the atmospheric concentrations and transport of compounds like this compound. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound and other PBB congeners in environmental samples. researchgate.net This powerful method combines the separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.

In a typical GC-MS analysis, an environmental extract is injected into the gas chromatograph, where the different PBB congeners are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its unambiguous identification.

The table below outlines the key aspects of GC-MS analysis for tetrabromobiphenyls.

Gas Chromatography-Mass Spectrometry (GC-MS) for Tetrabromobiphenyl Analysis

| Parameter | Description |

|---|---|

| Sample Preparation | Extraction from the matrix (e.g., sediment, air filter) followed by cleanup to remove interfering substances. researchgate.net |

| Gas Chromatography | Separation of PBB congeners on a capillary column. |

| Ionization | Typically Electron Ionization (EI) is used. |

| Mass Analysis | The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). |

| Detection | The detector records the abundance of each ion, generating a mass spectrum. |

| Quantification | The concentration of the analyte is determined by comparing its response to that of a known standard. |

High-resolution GC coupled with selected ion monitoring (SIM) at medium and high resolution can be employed for the analysis of minor and suspected toxic impurities within PBB mixtures. researchgate.net This approach enhances the sensitivity and selectivity of the analysis, which is crucial for detecting trace levels of specific congeners in complex environmental matrices. The use of a computer-controlled peak-matching system further improves the accuracy of mass measurements. researchgate.net

Toxicological Research and Mechanistic Insights into Polybrominated Biphenyls Pbbs

General Toxicological Profiles of PBBs

The toxicity of PBBs is influenced by the number and position of bromine atoms on the biphenyl (B1667301) rings. nih.gov Commercial PBB products are typically mixtures of different congeners, each with varying degrees of bromination. nih.govnih.gov

Health Effects Associated with PBB Exposure

Human exposure to PBBs has been primarily linked to the consumption of contaminated food products. michigan.gov One of the most well-documented incidents of widespread PBB exposure occurred in Michigan in the 1970s, where PBBs were accidentally mixed into livestock feed. emory.edu Residents who consumed contaminated meat and dairy products reported a range of health complaints, including nausea, abdominal pain, loss of appetite, joint pain, fatigue, and weakness. cdc.govmichigan.govmichigan.gov However, a clear causal link between PBBs and these specific symptoms could not be definitively established. cdc.govmichigan.gov There is stronger evidence suggesting that PBB exposure can lead to skin problems, such as acne (bromacne). cdc.govmichigan.govmichigan.gov

Studies in animals have demonstrated a broader range of health effects following PBB exposure, including weight loss, skin disorders, and impacts on the nervous and immune systems, as well as the liver, kidneys, and thyroid gland. cdc.gov

Specific Organ and Systemic Toxicity of PBBs

Research has identified several organ systems that are particularly susceptible to the toxic effects of PBBs. nih.gov

Effects on Hepatic, Renal, and Thyroid Gland Systems

Hepatic Effects: The liver is a primary target for PBB toxicity. epa.govnih.gov Animal studies have consistently shown that PBB exposure can lead to an increase in liver weight and the induction of hepatic microsomal enzymes. nih.govnih.gov Specifically, PBBs have been shown to enhance the activity of enzymes involved in the metabolism of other compounds. nih.gov In rats and mice, oral exposure to PBBs has been linked to the development of liver tumors, including hepatocellular carcinoma and cholangiocarcinoma. cdc.govnih.gov

Thyroid Gland Effects: PBBs have been shown to interfere with the thyroid gland system. epa.govemory.edu Studies in animals have demonstrated that PBB exposure can affect thyroid hormone levels. cdc.gov In humans, research on the Michigan cohort has revealed associations between higher PBB levels and altered thyroid hormone concentrations, particularly in individuals exposed during childhood. nih.govthyroid.orgnih.gov Men who worked in a PBB manufacturing plant were also found to have a higher likelihood of abnormal thyroid hormone levels. emory.edu The structural similarity between PBBs and thyroid hormones is a potential mechanism for this interference. emory.edu

Immunological and Neurological Impacts

Immunological Impacts: The immune system is sensitive to the effects of PBBs. epa.gov Studies in rodents have shown that exposure to PBBs can suppress both cell-mediated and humoral immune responses. nih.govnih.gov In humans exposed in the Michigan incident, abnormalities in immune cell populations and function were observed, including a decrease in the number of T-lymphocytes and altered lymphocyte function. osti.govmssm.edu

Neurological Impacts: Neurological symptoms were among the earliest health complaints reported by Michigan residents exposed to PBBs. osti.gov Animal studies have shown that PBBs can cause neurotoxicity, leading to effects such as decreased motor activity. epa.govnih.gov However, studies in exposed human populations have yielded less consistent results regarding neurological performance. osti.govnih.gov

Carcinogenic Potential and Classification

The carcinogenic potential of PBBs is a significant concern. Based on sufficient evidence from animal studies showing that PBBs can cause liver cancer in rats and mice, the U.S. Department of Health and Human Services has determined that PBBs are reasonably anticipated to be human carcinogens. epa.govcdc.govnih.govmichigan.gov The International Agency for Research on Cancer (IARC) has classified PBBs as "probably carcinogenic to humans" (Group 2A). epa.govmichigan.govwho.int This classification is based on the evidence from animal studies and the structural similarity of PBBs to polychlorinated biphenyls (PCBs), which are also classified as carcinogens. michigan.govwho.intnih.govnih.gov

Long-term exposure to PBBs in animals has been associated with the development of neoplastic nodules in the liver, which can progress to hepatocellular carcinoma. nih.gov While epidemiological studies in humans have provided some evidence of an increased risk for certain cancers, such as breast and digestive system cancers, the results are not yet conclusive. michigan.gov

Mechanistic Understanding of PBB Toxicity

The toxicity of polybrominated biphenyls is not uniform across the 209 possible congeners; rather, it is highly dependent on the number and position of bromine atoms on the biphenyl structure. cdc.gov For 3,3',5,5'-Tetrabromo-1,1'-biphenyl (PBB-80), recent research has elucidated a specific mechanism of immunotoxicity. Studies in zebrafish (Danio rerio) have shown that PBB-80 and its hydroxylated metabolite, OH-BB-80, mediate immunotoxicity and inhibit early development by activating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov This activation leads to a cascade of downstream effects, including oxidative stress and a pronounced inflammatory response. nih.govnih.gov

This finding is significant as it points to a toxic mechanism that is distinct from the classical pathway associated with many other dioxin-like compounds. The research demonstrated that exposure to PBB-80 led to the upregulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which in turn activated the antioxidant enzyme system in zebrafish. nih.govnih.gov

Induction of Hepatic Microsomal Enzymes

Activation of the AhR typically leads to the induction of a battery of drug-metabolizing enzymes, most notably the cytochrome P450 1A (CYP1A) family. unl.edu Commercial PBB mixtures are known to cause a "mixed-type" induction of liver microsomal enzymes, characteristic of both phenobarbital-type inducers and 3-methylcholanthrene-type (AhR-agonist) inducers. nih.gov The AhR-mediated component is attributed to the coplanar congeners within the mixture. nih.gov For instance, the potent AhR agonist PCB 126 is a strong inducer of CYP1A, CYP1B1, and CYP1C1 genes. unl.edu

However, specific studies detailing the hepatic microsomal enzyme induction profile of pure this compound were not identified. Based on its coplanar structure and the established mechanism for related compounds, it is hypothesized that it would act as a 3-methylcholanthrene-type inducer, leading to the upregulation of CYP1A enzymes. This remains an area requiring direct experimental confirmation.

Exposure Routes and Clinical Manifestations

Human exposure to PBBs has occurred primarily through the ingestion of contaminated food products, as famously documented in the 1973 Michigan cattle feed contamination incident. nih.gov Occupational exposure via inhalation and dermal contact was also a route for workers in PBB manufacturing plants. nih.gov Since their production was banned, current exposure is limited to historical environmental contamination. nih.gov PBBs have been detected in air, sediment, and fish. nih.gov

Notably, a study of adipose tissue from Spanish women found that this compound (BB-80) accounted for over 90% of the total PBBs measured, confirming a route for human bioaccumulation of this specific congener. nih.gov

In terms of clinical manifestations, studies on PBB-exposed workers have reported skin disorders, including bromacne. nih.gov Animal studies with PBB mixtures have shown a range of effects including liver damage and immunotoxicity. nih.gov For this compound specifically, research in zebrafish has detailed clear clinical manifestations, as shown in the table below.

Table 1: Clinical Manifestations of this compound (BB-80) Exposure in Zebrafish

| Effect Category | Specific Manifestation | Finding | Citation |

|---|---|---|---|

| Developmental Toxicity | Early Development | Inhibition of normal development observed in larvae. | nih.gov, nih.gov |

| Immunotoxicity | Oxidative Stress | Significant upregulation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). | nih.gov, nih.gov |

| Antioxidant Response | Activation of the antioxidant enzyme system and increased Total Antioxidant Capacity (T-AOC). | nih.gov |

This table summarizes key findings from in vivo studies on zebrafish exposed to BB-80.

Comparative Toxicological Studies with other Halogenated Biphenyl Compounds

The toxicity of halogenated biphenyls varies significantly between different congeners, underscoring the importance of comparative studies. For example, research on different tetrabromobiphenyl isomers showed that 3,3',4,4'-tetrabromobiphenyl (B1219524) is a potent inducer of aryl hydrocarbon hydroxylase (AHH), an AhR-mediated response, while 2,2',5,5'-tetrabromobiphenyl (B1214240) is a weak, phenobarbital-type inducer and did not produce the same toxic effects at equivalent doses. nih.gov

Similarly, comparisons between different classes of halogenated compounds have been made. In a study on Daphnia magna, the polychlorinated biphenyl congener PCB-153 demonstrated more severe reproductive effects than the structurally similar polybrominated biphenyl PBB-153. nih.gov

The table below presents data from a comparative study on the developmental toxicity of two planar PCB congeners in different avian species, illustrating the wide variance in sensitivity and toxic potency that can exist even among closely related compounds and different species. While not including PBB-80, it exemplifies the principles of comparative toxicology.

Table 2: Comparative Developmental Toxicity of Planar PCBs in Avian Species

| Compound | Species | Approximate LD50 (ng/g or ppb) | Citation |

|---|---|---|---|

| PCB 126 (3,3',4,4',5-pentaCB) | Chicken | 0.4 | unl.edu |

| American Kestrel | 65 | unl.edu | |

| Common Tern | 104 | unl.edu | |

| PCB 77 (3,3',4,4'-tetraCB) | Chicken | 2.6 | unl.edu |

This table shows the 50% lethal dose (LD50) for two different PCB congeners, highlighting species-specific sensitivity.

No studies providing a direct toxicological ranking or relative potency value for this compound in comparison to other PBBs or standard reference compounds like TCDD were identified in the search results.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | PBB-80 |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin | TCDD |

| 3,3',4,4'-Tetrabromobiphenyl | PBB 77 (by PCB numbering) |

| 2,2',5,5'-Tetrabromobiphenyl | PBB 52 (by PCB numbering) |

| 3,3',4,4',5-Pentachlorobiphenyl | PCB 126 |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | PCB 153 |

| 2,2',4,4',5,5'-Hexabromobiphenyl | PBB 153 |

| Polybrominated Biphenyls | PBBs |

| Polychlorinated Biphenyls | PCBs |

Applications and Materials Science Research

Role as Intermediates in the Synthesis of Advanced Brominated Compounds

Due to its bromine-rich structure, 3,3',5,5'-Tetrabromo-1,1'-biphenyl is a preferred intermediate in organic synthesis for creating complex molecules with halogenated features. innospk.com The four bromine atoms on the biphenyl (B1667301) backbone can be substituted or transformed through various chemical reactions to yield more complex derivatives. This adaptability makes it a reliable choice for industries seeking durable and efficient chemical intermediates for specialized, high-value products. innospk.com

This compound is utilized in the production of fine chemicals and is a key intermediate for synthesizing active pharmaceutical ingredients (APIs) that require brominated aromatic structures. innospk.com Beyond pharmaceuticals, it is also employed in creating materials for organic electronics. innospk.com A significant application lies in its use as a precursor for ligands in the synthesis of advanced porous materials, as will be discussed in subsequent sections. The transformation of its bromine atoms into functional groups like aldehydes or carboxylic acids allows for the construction of highly ordered frameworks with tailored properties.

Integration into Polymeric Materials

The high bromine content of this compound makes it suitable for incorporation into polymeric materials to enhance specific properties, most notably flame retardancy. innospk.com As a member of the polybrominated biphenyl (PBB) class of chemicals, it has been historically associated with flame retardant applications.

Historically, polybrominated biphenyls (PBBs) were widely used as additive flame retardants. epa.gov This means they were physically mixed with, rather than chemically bonded to, polymers used in a variety of products, including molded plastics for home electrical appliances, textiles, and plastic foams, to make them less flammable. epa.govwikipedia.org The mechanism by which halogenated flame retardants work involves the release of bromine radicals during combustion, which interfere with the radical chain reaction in the gas phase, thus quenching the fire.

However, the use of PBBs has been drastically curtailed due to significant health and environmental concerns. A major contamination incident in Michigan in 1973, where PBBs were accidentally mixed into livestock feed, led to widespread exposure for millions of residents and highlighted the chemical's toxicity and persistence in the environment. emory.edumichigan.gov Following this event, the manufacture of PBBs was banned in the United States in 1976. epa.govmichigan.gov Consequently, there is no current large-scale industrial use of this compound as a flame retardant in new products in many parts of the world, and its application in this area is primarily of historical significance.

Synthesis and Application in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

In modern materials science, this compound has found a new role as a precursor for the synthesis of highly ordered, porous materials known as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are constructed from organic "linker" molecules and either metal nodes (in MOFs) or strong covalent bonds (in COFs), creating crystalline structures with exceptionally high surface areas and tunable pore sizes.

The critical first step in using this compound for MOF or COF synthesis is its conversion into a suitable organic linker molecule. The bromine atoms, while useful for flame retardancy, must be replaced with functional groups capable of forming coordination or covalent bonds, such as aldehydes or carboxylic acids.

A key derivative is [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde (B3067778) , a linear linker with four aldehyde groups perfectly positioned for forming highly cross-linked COF networks. ossila.com The synthesis of this tetracarbaldehyde from this compound can be achieved through established organometallic reactions. One common pathway involves a lithium-halogen exchange, where the bromine atoms are swapped with lithium, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde groups. Another powerful method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be used to introduce functional groups that are then converted to aldehydes. These synthetic strategies transform the relatively simple brominated biphenyl into a highly functional, multi-topic linker ready for framework assembly.

The porous and chemically tunable nature of MOFs and COFs makes them excellent candidates for gas storage and separation. While research into frameworks derived specifically from this compound is an emerging field, initial studies show significant promise, particularly in carbon dioxide applications.

A COF synthesized from the derivative ligand, [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde, has demonstrated excellent performance in the photocatalytic reduction of carbon dioxide (CO2) . ossila.com This donor-acceptor structured COF, when loaded with cobalt, showed high activity and selectivity for converting CO2 into carbon monoxide (CO), a valuable chemical feedstock. ossila.com

Table 1: Performance of a COF Derived from a this compound Precursor in CO2 Reduction

| Framework Name | Precursor Ligand | Application | Performance Metric | Value |

|---|---|---|---|---|

| Co-COF-BT | [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde | Photocatalytic CO2 Reduction | CO Yield | 2423 µmol g⁻¹h⁻¹ |

| Co-COF-BT | [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde | Photocatalytic CO2 Reduction | Selectivity | >99% |

Data sourced from Ossila. ossila.com

For hydrogen (H2) storage , while no specific data exists for frameworks made from this particular biphenyl, COFs and MOFs in general are considered highly promising materials. Their high surface area and low density are ideal for adsorbing large quantities of hydrogen. Research has shown that other COFs can achieve reversible excess H2 uptakes of up to 10.0 wt% at 77 K, making them among the best-known materials for molecular hydrogen storage under these conditions. nih.gov

Table 2: Illustrative Hydrogen Storage Capacities in Various Porous Frameworks

| Framework Type | Example Framework | H2 Storage Capacity (wt%) | Conditions |

|---|---|---|---|

| COF | COF-108 (Predicted) | 10.0 (excess) / 18.9 (total) | 77 K |

| MOF | MOF-5 | 4.5 | 78 K |

| MOF | UiO-67 | 4.6 | 77 K, 38 bar |

This table provides context on the potential of the material class. Data sourced from Han et al. (2008), Rosi et al. (2003), and Bonino et al. nih.govnih.govunito.it

The functionalizable pores of COFs make them highly effective adsorbents for removing toxic heavy metal ions from aqueous solutions. Frameworks derived from this compound have shown exceptional capabilities in this area.

A dual-pore COF named COF-BTA-DHBZ , synthesized using [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde, was specifically designed to capture hexavalent chromium (Cr(VI)) . ossila.com The hydroxyl groups within the COF's backbone play a critical role in the rapid and high-capacity capture of the toxic metal ion. ossila.com

Table 3: Chromium(VI) Adsorption by a COF Derived from a this compound Precursor

| Framework Name | Precursor Ligand | Target Ion | Maximum Adsorption Capacity |

|---|---|---|---|

| COF-BTA-DHBZ | [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde | Chromium(VI) | 384 mg g⁻¹ |

Data sourced from Ossila. ossila.com

Furthermore, the broader class of COFs has been investigated for the removal of other precious and hazardous heavy metals. For instance, different COFs have been successfully used to adsorb Palladium(II) (Pd(II)) from simulated high-level liquid nuclear waste. These materials exhibit high adsorption capacities and excellent stability in highly acidic environments, which is crucial for nuclear waste management. The dense amine groups and porous structure of these COFs show a strong affinity for Pd(II) ions.

Table 4: Examples of Palladium(II) Adsorption by Covalent Organic Frameworks

| Framework Name | Application Environment | Maximum Adsorption Capacity |

|---|---|---|

| COF-42 | 3 M HNO3 Solution (Simulated Nuclear Waste) | 170.6 mg g⁻¹ |

| COF TpPa-1 | Simulated High-Level Liquid Waste | Feasible for metal ion recovery |

This table illustrates the potential application for this class of materials. Data sourced from MDPI and PubMed. innospk.comwikipedia.org

Photocatalytic Applications (e.g., Carbon Dioxide Reduction)

The application of brominated biphenyls in photocatalysis is an emerging area of research, with studies primarily investigating their degradation. However, the structural characteristics of these compounds suggest potential in other photocatalytic processes, such as the reduction of carbon dioxide (CO2). While direct studies on this compound for CO2 reduction are not extensively documented, research on related polybrominated biphenyls (PBBs) and functionalized biphenyl structures provides insight into their potential.

Studies have shown that polybrominated biphenyls can undergo photocatalytic degradation. For instance, research on metal-doped titanium dioxide (TiO2) nanocomposites has demonstrated the degradation of PBBs under UV light. In these systems, the degradation mechanism can shift from reductive debromination to an oxidation process depending on the solvent used. This reactivity under photocatalytic conditions indicates that the biphenyl scaffold can participate in light-induced electron transfer processes, which is a fundamental requirement for a photocatalyst or a component within a photocatalytic system.

More relevant to CO2 reduction is the use of biphenyl derivatives as linkers in more complex photocatalytic structures like Covalent Organic Frameworks (COFs). For example, a COF constructed from [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde, a molecule with the same core biphenyl structure, has demonstrated excellent activity for photocatalytic CO2 reduction. In one study, a donor-acceptor COF incorporating this biphenyl linker and cobalt active sites achieved a CO production yield of 2423 μmol g⁻¹h⁻¹ with over 99% selectivity under visible light researchgate.net. The efficacy of this system is attributed to the biphenyl linker facilitating efficient charge mobility and electron migration to the active sites, which is crucial for the multi-electron process of CO2 reduction researchgate.net. This suggests that the rigid and electronically tunable nature of the 3,3',5,5'-substituted biphenyl core could be advantageous in designing new materials for CO2 reduction.

Potential in Pharmaceutical Research and Drug Discovery

The biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. While this compound itself is primarily studied in the context of environmental science, its derivatives and the broader class of substituted biphenyls are actively investigated for therapeutic applications.

Screening for Anticancer Properties

The screening of polybrominated biphenyls (PBBs) for anticancer properties is complex, as these compounds are more commonly evaluated for their carcinogenic potential as environmental contaminants. Based on sufficient evidence from animal studies, PBBs as a class are reasonably anticipated to be human carcinogens nih.govepa.gov. Oral exposure to commercial PBB mixtures, such as FireMaster FF-1, has been shown to cause liver cancer (hepatocellular carcinoma) and bile-duct cancer (cholangiocarcinoma) in rats and mice nih.gov. The International Agency for Research on Cancer (IARC) has classified PBBs as "possibly carcinogenic to humans" cdc.gov.

However, this toxicological profile does not preclude the possibility that specifically designed biphenyl derivatives could possess therapeutic anticancer activity. The biphenyl framework is versatile, and modifications can lead to compounds with selective cytotoxicity against cancer cells. For instance, a related compound, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), demonstrated a cytotoxic effect on hepatocellular carcinoma cell lines by inducing cell cycle arrest at the G2/M phase and promoting cell death via apoptosis nih.gov. This highlights the potential of the substituted biphenyl scaffold as a basis for developing new anticancer agents, suggesting that derivatives of this compound could be synthesized and screened for such properties.

Evaluation of Antibacterial Activities of Biphenyl Derivatives

The development of novel antibacterial agents is crucial to combat the rise of antibiotic-resistant bacteria. Biphenyl derivatives have emerged as a promising class of compounds in this area. Research has shown that a series of synthesized biphenyl and dibenzofuran (B1670420) derivatives exhibit potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens.

A study focusing on the structure-activity relationship of these compounds indicated that the presence of a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other ring were beneficial to their antibacterial activities. This finding is relevant to this compound, which features strongly electron-withdrawing bromine atoms.

Several biphenyl derivatives demonstrated significant inhibitory activity. For example, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. Furthermore, compounds like 3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol and 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol showed inhibitory activities comparable to the antibiotic ciprofloxacin against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. These results underscore the potential of the biphenyl scaffold in developing new antibiotics effective against resistant bacteria.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 |

| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Multidrug-resistant Enterococcus faecalis | 6.25 |

| 3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol | Carbapenems-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin |

| 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol | Carbapenems-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin |

Optical and Electrical Properties of Biphenyl Derivatives

The optical and electrical properties of biphenyl derivatives are determined by their unique electronic structure, which is heavily influenced by the nature and position of substituents on the biphenyl core. The 3,3',5,5'-substitution pattern of tetrabromobiphenyl, which lacks substituents at the ortho-positions (2, 2', 6, and 6'), allows the two phenyl rings to adopt a nearly planar configuration nih.govnih.gov. This planarity facilitates π-conjugation across the biphenyl system, which is fundamental to its optical properties.

An important optical property of this compound is its refractive index, which is documented as 1.666 innospk.com. The refractive index is a measure of how light propagates through the material and is a critical parameter in the design of optical materials and devices.

The electrical properties of PBBs are less characterized in the literature compared to their optical properties. Generally, undoped aromatic hydrocarbons like biphenyl are electrical insulators. However, their conductivity can be tuned through chemical modification or by incorporating them into larger conjugated systems, as seen in materials designed for organic electronics. The stable, rigid structure of the biphenyl core makes it a valuable building block for such materials.

Advanced Analytical Methodologies for 3,3 ,5,5 Tetrabromo 1,1 Biphenyl and Its Metabolites/derivatives

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of complex mixtures. In the context of PBBs, it allows for the isolation of specific congeners from environmental and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. For PBBs, reversed-phase HPLC is a commonly employed method. In this approach, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

While specific HPLC methods for 3,3',5,5'-Tetrabromo-1,1'-biphenyl are not extensively detailed in readily available literature, the principles of reversed-phase chromatography can be applied. A C18 column is a typical choice for the stationary phase, offering a hydrophobic surface for the interaction of the brominated biphenyl (B1667301). The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of different PBB congeners and their metabolites.

For instance, a method developed for the analysis of the structurally similar compound 3,3',5,5'-Tetrabromobisphenol A utilizes a reversed-phase approach with a mobile phase containing acetonitrile, water, and an acid modifier. sielc.com Such a system could be adapted for the analysis of this compound. The detection is typically performed using a UV detector, as the aromatic rings of the biphenyl structure absorb ultraviolet light.

Table 1: Illustrative HPLC Parameters for Analysis of Brominated Aromatic Compounds

| Parameter | Value |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis |

| Injection Volume | 10-100 µL |

| Flow Rate | 0.5-1.5 mL/min |

Note: This table represents typical starting conditions for method development and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like PBBs. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

For the analysis of this compound, a common approach involves sample extraction from the matrix (e.g., serum, tissue, soil), followed by a cleanup step to remove interfering substances. epa.gov The extract is then injected into the GC-MS system. The use of a high-resolution capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typical for separating PBB congeners. besjournal.com

The mass spectrometer is often operated in electron ionization (EI) mode, which generates characteristic fragmentation patterns. For tetrabromobiphenyls, the mass spectrum will show a molecular ion peak cluster corresponding to the isotopic distribution of bromine (79Br and 81Br). Common fragments include the loss of bromine atoms. For hydroxylated metabolites of PBBs, a derivatization step, such as methylation, is often necessary to increase their volatility for GC analysis. nih.gov

A highly sensitive and selective method for quantifying PBBs, including PBB-77, in human serum has been developed using isotope-dilution GC-tandem mass spectrometry (GC-MS/MS). epa.gov This method involves liquid-liquid extraction followed by solid-phase extraction, with detection limits in the low picogram per milliliter range. epa.gov In one study, PBB-77 was detected in human serum samples, although less frequently than other PBB congeners like PBB-153. epa.gov

Table 2: GC-MS Parameters for PBB-77 Analysis

| Parameter | Value |

|---|---|

| GC Column | Fused silica capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Tandem Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high sensitivity |

Note: Specific temperature programs and other parameters are optimized for each analytical method.

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques provide detailed information about the electronic structure and chemical bonding of molecules, which can be valuable for the characterization of this compound and its derivatives.

Synchrotron Radiation Photoemission Spectroscopy is a powerful surface-sensitive technique that uses high-intensity, tunable X-rays from a synchrotron source to probe the electronic structure of materials. sbfisica.org.br When applied to molecules like this compound, this technique can provide detailed information about the core and valence electron energy levels.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is another surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms in a sample. caltech.edu In XPS, the sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.

For this compound, an XPS spectrum would show peaks corresponding to the binding energies of the carbon (C 1s) and bromine (Br 3d) core levels. The C 1s spectrum would consist of components corresponding to carbon atoms in different chemical environments, such as those bonded to other carbons, hydrogens, and bromine. The binding energy of a carbon atom attached to an electronegative bromine atom is expected to be shifted to a higher value compared to a carbon atom bonded only to other carbons and hydrogens. researchgate.net

The Br 3d spectrum would show a doublet (Br 3d5/2 and Br 3d3/2) due to spin-orbit coupling. The binding energy of these peaks is characteristic of the C-Br covalent bond. researchgate.net XPS can be a valuable tool for confirming the presence of bromination and studying the surface chemistry of materials containing this compound.

Table 3: Expected XPS Binding Energies for this compound

| Core Level | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|

| C 1s | ~285 | C-C, C-H bonds |

| C 1s | >285 | C-Br bonds |

| Br 3d | ~70-71 | C-Br covalent bond |

Note: These are approximate values and can vary depending on the specific chemical environment and instrument calibration.

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a technique that provides information about the unoccupied electronic states and the local atomic environment of a specific element. researchgate.net It involves tuning the X-ray energy across an absorption edge of an element and measuring the absorption coefficient.

For this compound, NEXAFS spectra could be recorded at the carbon K-edge and the bromine L- or K-edges. The C K-edge spectrum would reveal transitions from the C 1s core level to unoccupied molecular orbitals, such as the π* and σ* orbitals of the biphenyl rings. researchgate.net The energies and intensities of these transitions are sensitive to the molecular structure and the presence of substituents like bromine.

Angle-resolved NEXAFS measurements on oriented samples can provide information about the orientation of the molecule on a surface. While specific NEXAFS studies on this compound are scarce, the technique has been applied to other brominated persistent pollutants, demonstrating its potential for molecular characterization. nih.gov

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique capable of achieving atomic-scale spatial resolution, making it an invaluable tool for studying the structure and self-assembly of molecules like this compound on conductive surfaces. tudelft.nl The operational principle of STM relies on the quantum mechanical phenomenon of electron tunneling. A sharp, conductive tip is brought into close proximity (within a nanometer) of a sample surface, and a bias voltage is applied between them. This results in a tunneling current that is exponentially dependent on the tip-sample distance, providing extremely high vertical sensitivity. tudelft.nl

While direct STM studies on this compound are not extensively detailed in the provided search results, the methodology has been successfully applied to structurally similar molecules. For instance, a study on biphenyl-3,3',5,5'-tetracarboxylic acid (BPTC) demonstrated that STM can reveal detailed information about molecular self-assembly at a liquid-solid interface. nih.gov The study showed that BPTC molecules form stable bilayers and monolayers depending on the concentration, with intermolecular forces such as hydrogen bonds and π-stacking stabilizing these structures. nih.gov

This approach could be similarly applied to this compound to investigate its on-surface behavior. Researchers could visualize how individual molecules arrange themselves on different substrates, such as graphite or gold, providing insights into the intermolecular interactions dominated by halogen bonding and van der Waals forces. STM can also be used to manipulate individual molecules, offering possibilities for constructing novel nanoscale architectures. nih.gov

Bond-Resolving Scanning Tunneling Microscopy

Recent advancements in STM have led to the development of Bond-Resolved Scanning Tunneling Microscopy (BR-STM), a technique that offers the unprecedented ability to visualize the chemical bond structure of a single molecule. researchgate.net This ultra-high spatial resolution is typically achieved by functionalizing the STM tip, often by intentionally picking up a single small molecule, such as carbon monoxide (CO), from the surface. researchgate.netaps.org The sharp, well-defined orbitals of the CO molecule at the tip's apex enhance the imaging resolution, allowing for the direct characterization of individual chemical bonds within an adsorbed molecule. researchgate.net

For this compound, BR-STM could provide definitive structural information at the single-molecule level. This technique would allow for:

Direct visualization of the biphenyl backbone and the carbon-bromine bonds.

Precise measurement of intramolecular bond lengths and the dihedral angle between the two phenyl rings.

Investigation of how the molecule's conformation changes when adsorbed onto a surface, which can be influenced by molecule-substrate interactions.

The high-resolution contrast achieved with BR-STM has been shown to be related to the lateral bending of the CO-functionalized tip as it scans across the molecule, a mechanism that is common to both high-resolution STM and atomic force microscopy (AFM). aps.org This powerful capability makes BR-STM an essential tool for understanding the fundamental chemical and physical properties of planar and non-planar aromatic compounds on surfaces. researchgate.net

Scanning Tunneling Spectroscopy (STS)

Scanning Tunneling Spectroscopy (STS) is a technique often used in conjunction with STM to probe the local electronic structure of a surface on an atomic scale. aps.org While STM maps the surface topography, STS provides information about the local density of electronic states (LDOS). This is typically achieved by holding the STM tip at a fixed position above the sample and sweeping the bias voltage while recording the change in tunneling current (dI/dV), which is proportional to the LDOS. aps.orgresearchgate.net

By performing STS measurements at different points on a this compound molecule, researchers could map its electronic properties with high spatial resolution. This would enable the characterization of:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The electronic energy gap (HOMO-LUMO gap), a critical parameter for understanding the molecule's reactivity and electronic behavior.

The spatial distribution of molecular orbitals, revealing which parts of the molecule are more electronically active.

For example, STS could differentiate the electronic signatures of the bromine atoms from the carbon atoms in the phenyl rings, providing a detailed picture of the molecule's electronic landscape. This information is crucial for applications in molecular electronics, where the electronic properties of individual molecules are of paramount importance. researchgate.net

Development and Certification of Reference Standards

The accuracy and reliability of analytical measurements for this compound are fundamentally dependent on the availability of high-purity, certified reference materials (CRMs). These standards are essential for instrument calibration, method validation, and quality control, ensuring that data generated by different laboratories are comparable and traceable.

Several suppliers provide reference standards for this compound. The development and certification of these materials are conducted under stringent quality management systems, often in accordance with international standards such as ISO 17034, which outlines the requirements for the competence of reference material producers. lgcstandards.com Certification involves a comprehensive characterization of the material to determine its identity, purity, and concentration with a specified uncertainty.

Below is a table summarizing examples of commercially available reference standards for this compound.

| Supplier | Product Number | Description | CAS Number |

| AccuStandard | B-080S | Certified Reference Material, 35 µg/mL in Isooctane | 16400-50-3 |

| Sigma-Aldrich | 45963 | Analytical standard | 16400-50-3 |

This table is generated based on available data and is for illustrative purposes. Users should consult supplier websites for the most current information.

The availability of these CRMs is crucial for regulatory monitoring and academic research involving polybrominated biphenyls (PBBs), allowing for the precise quantification of this compound in various samples.

Challenges in Analysis within Complex Biological and Environmental Matrices

The analysis of this compound in complex biological and environmental matrices, such as blood, adipose tissue, soil, and sediment, presents significant analytical challenges. labcorp.comdigitellinc.com These challenges primarily stem from the low concentrations at which the analyte is typically found and the presence of co-extracted matrix components that can interfere with detection and quantification. labcorp.comcsic.es

Key challenges include:

Matrix Effects: Co-extracted substances like lipids, humic acids, and other organic matter can significantly impact the analytical signal, a phenomenon known as the matrix effect. nih.gov In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), these effects can manifest as ion suppression or enhancement, leading to inaccurate quantification. csic.esnih.gov

Sample Preparation: Due to the complexity of the matrices and the lipophilic nature of this compound, extensive sample preparation is required. This often involves multi-step processes including extraction (e.g., Soxhlet, pressurized liquid extraction) and cleanup (e.g., gel permeation chromatography, solid-phase extraction) to isolate the analyte and remove interfering compounds. These lengthy procedures can be a source of analyte loss and contamination.

Low Concentrations: As an environmental contaminant, this compound is often present at trace or ultra-trace levels (ng/L or ng/g). digitellinc.com This necessitates highly sensitive analytical instrumentation and methods with very low limits of detection.

Lack of Selectivity: Differentiating the target analyte from other structurally similar compounds, such as other PBB congeners or brominated flame retardants, requires highly selective analytical techniques, typically high-resolution mass spectrometry. digitellinc.com

Overcoming these challenges requires a multifaceted approach, including the development of more efficient and selective extraction and cleanup methods, the optimization of chromatographic and mass spectrometric conditions, and the use of corrective calibration strategies, such as matrix-matched calibration or the use of isotopically labeled internal standards, to compensate for matrix effects. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways with Enhanced Selectivity and Efficiency

The synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl has traditionally relied on the direct bromination of a biphenyl (B1667301) backbone, a process that requires precise control to achieve the desired symmetrical substitution pattern and high purity. innospk.com However, these methods can suffer from a lack of selectivity, leading to a mixture of isomers and varying degrees of bromination, which necessitates extensive purification.

Future research is increasingly focused on developing more sophisticated and efficient synthetic strategies. Modern cross-coupling reactions, which have revolutionized the formation of carbon-carbon bonds, offer promising avenues.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, is a powerful tool for constructing biphenyl structures. wikipedia.orglibretexts.orgthermofisher.com A potential pathway for this compound could involve the coupling of 3,5-dibromophenylboronic acid with a 1,3-dibromo-5-halobenzene derivative. The mild reaction conditions and high functional group tolerance of the Suzuki coupling could lead to higher yields and selectivity, minimizing the formation of unwanted byproducts. synarchive.comnih.gov Research in this area would focus on optimizing catalysts, ligands, and reaction conditions to make the synthesis scalable and cost-effective. wikipedia.org

Ullmann Coupling: The classic copper-catalyzed Ullmann reaction, which couples two aryl halides, is another viable method for synthesizing symmetric biaryls. nih.govorganic-chemistry.org While traditionally requiring harsh conditions, recent advancements have introduced more efficient catalysts and milder reaction protocols. nih.gov The development of a ligand-assisted Ullmann coupling for 3,5-dibromobenzene derivatives could provide a direct and high-yield route to this compound.

The table below compares the general characteristics of these advanced synthetic methods.

| Reaction | Catalyst | Reactants | Key Advantages | Research Focus |

| Suzuki-Miyaura Coupling | Palladium Complex | Organoboron species + Organohalide | High yield, mild conditions, functional group tolerance. wikipedia.orgthermofisher.com | Ligand design, catalyst optimization for polyhalogenated substrates. |

| Ullmann Coupling | Copper | Two Aryl Halides | Direct synthesis of symmetric biaryls. organic-chemistry.org | Development of catalysts for lower temperatures, improved ligand systems. nih.gov |

The goal of this research is to move beyond classical bromination towards more elegant synthetic solutions that offer high chemo- and regioselectivity, thereby providing pure samples of this compound for further study and application.

Deeper Understanding of Complex Surface-Assisted Reactions

On-surface synthesis has emerged as a powerful bottom-up approach to construct novel, low-dimensional carbon nanostructures with atomic precision. arxiv.org The surface-assisted Ullmann coupling, where halogenated precursor molecules are dehalogenated and subsequently coupled on a metallic surface, is a cornerstone of this field. rsc.orgnist.gov